molecular formula C14H20N2 B1376024 7-Benzyl-1,7-diazaspiro[3.5]nonane CAS No. 1420897-28-4

7-Benzyl-1,7-diazaspiro[3.5]nonane

Cat. No.: B1376024
CAS No.: 1420897-28-4
M. Wt: 216.32 g/mol
InChI Key: WSMLADAVDFCGEF-UHFFFAOYSA-N
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Description

7-Benzyl-1,7-diazaspiro[3.5]nonane (CAS: 1630907-09-3) is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms at positions 1 and 6. Its benzyl substituent at the 7-position enhances hydrophobicity, making it a promising scaffold for sigma receptor (SR) ligand development. The compound has been synthesized via alkylation of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate with benzyl bromide, yielding intermediates such as AD179 (70% yield) . It is often isolated as an oxalate salt to improve solubility .

Properties

IUPAC Name

7-benzyl-1,7-diazaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-13(5-3-1)12-16-10-7-14(8-11-16)6-9-15-14/h1-5,15H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMLADAVDFCGEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-1,7-diazaspiro[3.5]nonane typically involves the reaction of benzylamine with a suitable spirocyclic precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process may require the presence of a base like sodium hydride to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for 7-Benzyl-1,7-diazaspiro[3.5]nonane are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-1,7-diazaspiro[3.5]nonane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

7-Benzyl-1,7-diazaspiro[3.5]nonane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Benzyl-1,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro[3.5]nonane Derivatives

Substituent Variations and Binding Affinity

The 2,7-diazaspiro[3.5]nonane scaffold is highly tunable, with substituents critically influencing sigma receptor (S1R/S2R) affinity:

Compound Substituents Ki S1R (nM) Ki S2R (nM) Functional Profile
7-Benzyl-1,7-diazaspiro[3.5]nonane (AD179) 7-Benzyl 2.7 27 S1R agonist
5b (AB21) 7-(3-Phenylpropyl) 13 102 S1R antagonist
4c (AD187) 2,7-Diphenethyl N/A N/A High S1R selectivity
4e (AD195) 7-Benzyl, 2-(3-phenylpropyl) N/A N/A Dual S1R/S2R ligand
  • Key Findings :
    • The benzyl group in AD179 confers high S1R affinity (Ki = 2.7 nM), while longer alkyl chains (e.g., 3-phenylpropyl in 5b) reduce affinity but switch functional activity from agonist to antagonist .
    • Dual substitution (e.g., AD195) introduces broader receptor interactions but complicates selectivity .
Functional Activity
  • AD179 (7-Benzyl) : Acts as an S1R agonist, reversing mechanical hypersensitivity in vivo at 20 mg/kg. Its effects are blocked by the S1R antagonist BD-1063 .
  • 5b (AB21) : Despite lower affinity (Ki S1R = 13 nM), it shows potent antiallodynic effects as an S1R antagonist, highlighting the role of substituent flexibility in functional outcomes .

Diazabicyclo[4.3.0]nonane Derivatives

Compounds like 8f (AB10, Ki S1R = 10 nM) exhibit reduced affinity compared to spiro[3.5]nonane analogs, emphasizing the superiority of the spiro scaffold for S1R targeting . Diazabicyclo derivatives often require higher doses (e.g., 40 mg/kg for BD-1063) for efficacy, suggesting poorer pharmacokinetic properties .

Other Spirocyclic Analogs

1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one
3-Cyclopropanmethyl-7-(3-ethoxypropyl)-3,7-diazabicyclo[3.3.1]nonane

This bicyclic compound (yield: 42%) features a cyclopropane moiety, which may enhance metabolic stability. Its formulation as a β-cyclodextrin complex improves solubility .

Pharmacological and Functional Insights

  • Agonist vs. Antagonist Profiles: Minor structural changes drastically alter functionality. For example, AD179 (benzyl) is an agonist, while 5b (3-phenylpropyl) is an antagonist .
  • Therapeutic Potential: AD179 and 5b show promise in pain management, with 5b achieving full mechanical hypersensitivity reversal at 20 mg/kg, half the dose of BD-1063 .

Biological Activity

7-Benzyl-1,7-diazaspiro[3.5]nonane is a unique chemical compound characterized by its spirocyclic structure, which imparts distinct chemical and biological properties. With the molecular formula C₁₄H₂₀N₂ and a molecular weight of 216.33 g/mol, this compound has garnered attention for its potential applications in medicinal chemistry and biological research.

The biological activity of 7-Benzyl-1,7-diazaspiro[3.5]nonane can be attributed to its interaction with various molecular targets, particularly sigma receptors (SRs). These receptors are implicated in numerous physiological processes and have been identified as significant targets in the development of analgesics and other therapeutic agents.

Sigma Receptor Interaction

Recent studies have demonstrated that compounds containing the diazaspiro[3.5]nonane core exhibit varying affinities for sigma receptors, particularly S1R and S2R. For instance, derivatives of this compound were evaluated in binding assays, revealing notable affinities:

  • Compound 4b : KiK_i for S1R = 2.7 nM; KiK_i for S2R = 27 nM
  • Compound 5b : KiK_i for S1R = 13 nM; KiK_i for S2R = 102 nM
  • Compound 8f : KiK_i for S1R = 10 nM; KiK_i for S2R = 165 nM .

These findings suggest that the structural characteristics of 7-Benzyl-1,7-diazaspiro[3.5]nonane significantly influence its receptor binding profile and biological activity.

Biological Activity and Therapeutic Potential

The potential therapeutic applications of 7-Benzyl-1,7-diazaspiro[3.5]nonane primarily revolve around its analgesic properties. In vivo studies have indicated that certain derivatives can exert antiallodynic effects in models of mechanical hypersensitivity induced by capsaicin. The effects were shown to be dependent on sigma receptor antagonism, highlighting the relevance of this compound in pain management .

Case Studies

Several case studies have explored the efficacy of this compound in pain models:

  • Capsaicin-Induced Hypersensitivity : Intraplantar administration of capsaicin resulted in increased mechanical sensitivity. Compounds derived from diazaspiro[3.5]nonane were tested for their ability to modulate this response, with promising results indicating their potential as analgesics .

The compound undergoes various chemical reactions that may influence its biological activity:

  • Oxidation : Can be achieved using agents like hydrogen peroxide.
  • Reduction : Lithium aluminum hydride serves as a common reducing agent.
  • Substitution Reactions : Nucleophilic substitutions can lead to the formation of diverse derivatives .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals distinct differences in biological activity:

Compound NameMolecular FormulaNotable Activity
7-Benzyl-1,7-diazaspiro[3.4]octaneC₁₄H₁₈N₂Moderate sigma receptor affinity
7-Benzyl-1,7-diazaspiro[4.5]decaneC₁₅H₂₀N₂Lower analgesic effect
7-Benzyl-1,7-diazaspiro[5.5]undecaneC₁₆H₂₂N₂Limited receptor interaction

This table illustrates how variations in the spirocyclic structure can lead to significant differences in receptor binding and biological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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